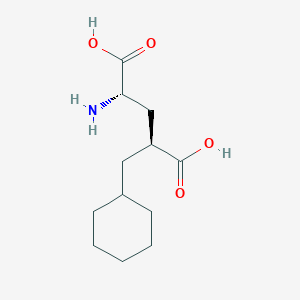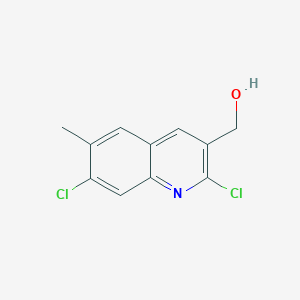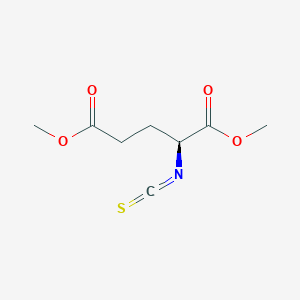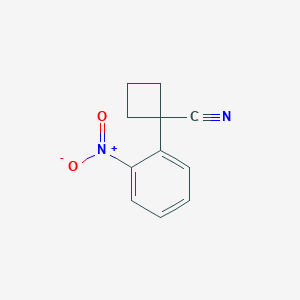
1-(2-Nitrophenyl)cyclobutanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Nitrophenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is characterized by a cyclobutane ring attached to a 2-nitrophenyl group and a carbonitrile group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Nitrophenyl)cyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzyl bromide with cyclobutanecarbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2-Nitrophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(2-Aminophenyl)cyclobutanecarbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
科学的研究の応用
1-(2-Nitrophenyl)cyclobutanecarbonitrile is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigated for potential pharmacological properties, though specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Nitrophenyl)cyclobutanecarbonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carbonitrile group can engage in nucleophilic addition reactions. These interactions can affect various molecular pathways, though detailed studies are required to elucidate specific mechanisms .
類似化合物との比較
Similar Compounds
1-(4-Nitrophenyl)cyclobutanecarbonitrile: Similar structure but with the nitro group in the para position.
1-(2-Nitrophenyl)cyclopentanecarbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
1-(2-nitrophenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H10N2O2/c12-8-11(6-3-7-11)9-4-1-2-5-10(9)13(14)15/h1-2,4-5H,3,6-7H2 |
InChIキー |
CZVZIVNUQHOENV-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C#N)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


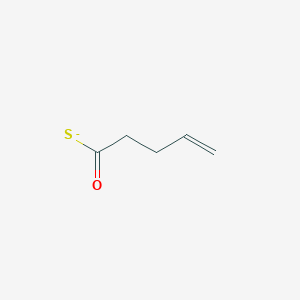
![N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]iminoformamide](/img/structure/B11724125.png)
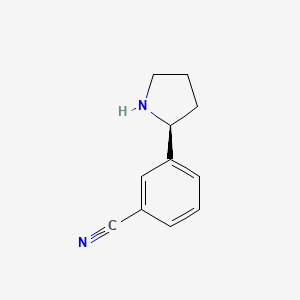

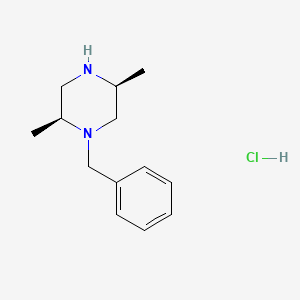
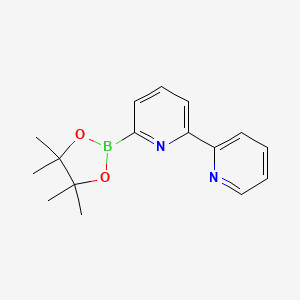
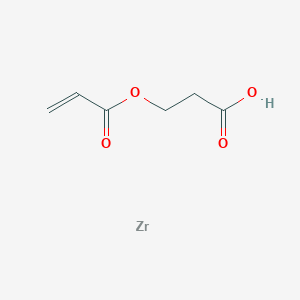
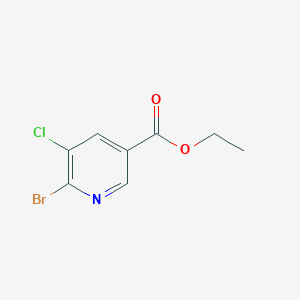
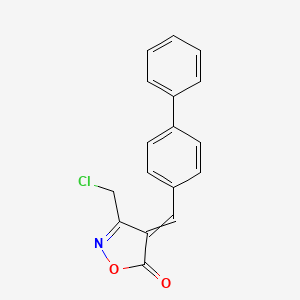
![(Z)-N'-hydroxy-2-{3-[(N'-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide](/img/structure/B11724161.png)
